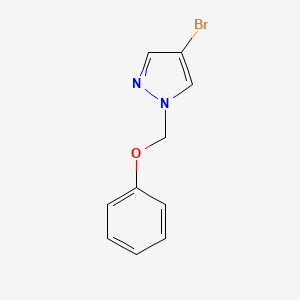
4-Bromo-1-(phenoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(phenoxymethyl)-1H-pyrazole, commonly referred to as 4-BPMP, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains at least one atom of each of the three elements carbon, nitrogen, and oxygen, and it is a pyrazole, a five-membered ring structure with two nitrogen atoms. 4-BPMP is a useful compound due to its ability to bind to a range of molecules, including proteins, and it has been used to study the structure and function of proteins and other molecules.
Aplicaciones Científicas De Investigación
4-BPMP has been used in a variety of scientific research applications, including structural biology, biochemistry, and drug discovery. It has been used to study the structure and function of proteins, and to identify potential targets for drug development. 4-BPMP has also been used to study the structure of other molecules, such as carbohydrates, lipids, and nucleic acids. In addition, it has been used to study the binding of small molecules to proteins, and to study the interactions between different proteins.
Mecanismo De Acción
4-BPMP binds to proteins via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It binds to the hydrophobic regions of the protein and forms a covalent bond with the active site of the protein. This covalent bond is then stabilized by hydrogen bonding and electrostatic interactions between the 4-BPMP and the protein.
Biochemical and Physiological Effects
The binding of 4-BPMP to proteins can have a variety of biochemical and physiological effects. For example, it can affect the structure and function of proteins, and it can affect the activity of enzymes. In addition, it can affect the signaling pathways of cells, and it can alter the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-BPMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and it is easy to synthesize. In addition, it is a relatively non-toxic compound and it has a high binding affinity for proteins. However, it is not as versatile as other compounds, and it is not as selective as some other compounds.
Direcciones Futuras
There are a number of potential future directions for the use of 4-BPMP in scientific research. For example, it could be used to study the structure and function of proteins in more detail, and it could be used to identify new drug targets. In addition, it could be used to study the binding of small molecules to proteins, and it could be used to study the interactions between different proteins. Furthermore, it could be used to study the biochemical and physiological effects of small molecules on proteins, and it could be used to study the signaling pathways of cells. Finally, it could be used to study the expression of genes, and it could be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Métodos De Síntesis
4-BPMP can be synthesized by two methods: the direct synthesis of the pyrazole ring, or the synthesis of the phenoxymethyl group followed by the addition of the pyrazole ring. In the direct synthesis of the pyrazole ring, an aldehyde, an amine, and a bromine compound are reacted together in an aqueous solution to form the pyrazole ring. In the second method, the phenoxymethyl group is synthesized by reacting a bromoalkane with an aldehyde in the presence of a base. This group is then added to the pyrazole ring to form 4-BPMP.
Propiedades
IUPAC Name |
4-bromo-1-(phenoxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-6-12-13(7-9)8-14-10-4-2-1-3-5-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBBWNHJSBYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

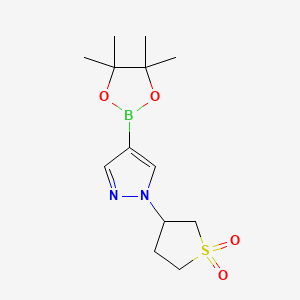
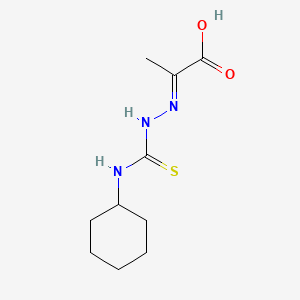

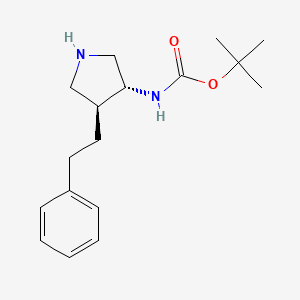

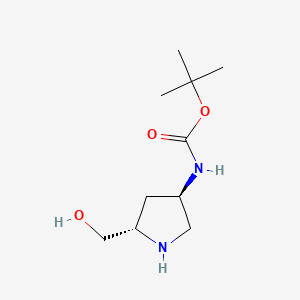



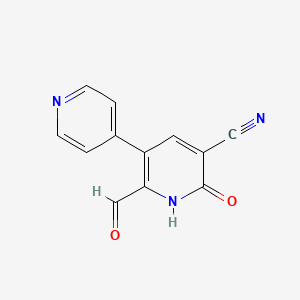

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)